molecular formula C5H6BrNO B1279197 2-bromo-N-(prop-2-yn-1-yl)acetamide CAS No. 173208-24-7

2-bromo-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B1279197
CAS No.: 173208-24-7
M. Wt: 176.01 g/mol
InChI Key: FDXPMNDORQBUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

2-bromo-N-(prop-2-yn-1-yl)acetamide has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-Bromo-N-(prop-2-ynyl)acetamide plays a significant role in biochemical reactions due to its unique structure. The compound’s bromine atom can participate in nucleophilic substitution reactions, where it is replaced by another nucleophile. Additionally, the alkyne group in 2-Bromo-N-(prop-2-ynyl)acetamide can engage in cyclization reactions with other functional groups in the presence of a catalyst. These interactions suggest that 2-Bromo-N-(prop-2-ynyl)acetamide can interact with various enzymes and proteins, potentially influencing their activity and function.

Cellular Effects

The effects of 2-Bromo-N-(prop-2-ynyl)acetamide on cellular processes are not extensively documented. Based on its chemical structure, it is hypothesized that the compound could influence cell signaling pathways, gene expression, and cellular metabolism. The presence of the bromine atom and the alkyne group may allow 2-Bromo-N-(prop-2-ynyl)acetamide to interact with cellular proteins and enzymes, potentially altering their function and impacting overall cell behavior.

Molecular Mechanism

The molecular mechanism of 2-Bromo-N-(prop-2-ynyl)acetamide involves its interactions with biomolecules at the molecular level. The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of new chemical bonds. Additionally, the alkyne group can participate in cyclization reactions, further modifying the compound’s structure and reactivity. These interactions may result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-N-(prop-2-ynyl)acetamide may change over time due to factors such as stability and degradation. The compound is typically stored at room temperature and has a purity of 95% . Over time, the stability of 2-Bromo-N-(prop-2-ynyl)acetamide may be influenced by environmental conditions, potentially leading to degradation and changes in its biochemical activity . Long-term studies are needed to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of 2-Bromo-N-(prop-2-ynyl)acetamide in animal models can vary with different dosages. While specific dosage information is limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses

Metabolic Pathways

2-Bromo-N-(prop-2-ynyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s bromine atom and alkyne group may influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism

Transport and Distribution

The transport and distribution of 2-Bromo-N-(prop-2-ynyl)acetamide within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the bromine atom and alkyne group may affect the compound’s localization and accumulation within specific cellular compartments

Subcellular Localization

The subcellular localization of 2-Bromo-N-(prop-2-ynyl)acetamide is determined by its chemical structure and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-Bromo-N-(prop-2-ynyl)acetamide is crucial for elucidating its activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide typically involves the bromination of N-(prop-2-ynyl)acetamide. One common method includes the reaction of N-(prop-2-ynyl)acetamide with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce oxides and amines, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom makes it more suitable for certain substitution reactions compared to its chloro and iodo counterparts .

Properties

IUPAC Name

2-bromo-N-prop-2-ynylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXPMNDORQBUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457193
Record name 2-Bromo-N-(prop-2-ynyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173208-24-7
Record name 2-Bromo-N-(prop-2-ynyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-N-(prop-2-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(prop-2-yn-1-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(prop-2-yn-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.